molecular formula C21H21ClN2O B3407118 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one CAS No. 50494-77-4

6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Cat. No. B3407118
CAS RN: 50494-77-4
M. Wt: 352.9 g/mol
InChI Key: PHGKTXOIVHVYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one, also known as CPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is not fully understood. However, it has been suggested that 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one exerts its pharmacological effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also been shown to modulate the activity of neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is also stable and can be stored for a long time without degradation. However, 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has some limitations, including its low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one. One potential direction is to investigate the potential of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in combination with other anticancer drugs to improve their efficacy. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in animal models to determine its optimal dosage and administration route. Furthermore, the development of more water-soluble derivatives of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one could improve its bioavailability and therapeutic potential. Finally, the investigation of the potential of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in the treatment of other diseases, such as viral infections, could provide new therapeutic options for these diseases.
Conclusion:
In conclusion, 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a promising synthetic compound that has shown significant potential in various scientific research studies. It has been extensively studied for its anticancer, antifungal, antiviral, and antibacterial activities. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one and its potential therapeutic applications.

Scientific Research Applications

6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has shown significant potential in various scientific research studies. It has been extensively studied for its anticancer, antifungal, antiviral, and antibacterial activities. 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGKTXOIVHVYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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